molecular formula C30H22N2O3S2 B15085285 Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-07-1

Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15085285
CAS No.: 617697-07-1
M. Wt: 522.6 g/mol
InChI Key: MSVPHPSJSCULFY-KOEQRZSOSA-N
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Description

Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a naphthalen-1-ylmethylene group, and a thiophen-2-yl substituent. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(furan-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Information:

PropertyValue
CAS No. 617697-07-1
Molecular Formula C30H22N2O3S2
Molecular Weight 522.6 g/mol
IUPAC Name benzyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
InChI Key MSVPHPSJSCULFY-KOEQRZSOSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with benzyl alcohol under acidic conditions, often using dehydrating agents like thionyl chloride to facilitate esterification .

Antimicrobial Properties

Research indicates that Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Activity: The compound demonstrated notable antibacterial effects against Escherichia coli and Staphylococcus aureus, with specific inhibition rates reported in various assays .
  • Antifungal Activity: Preliminary bioassays have indicated antifungal properties as well, making it a candidate for further exploration in agricultural applications .

Cytotoxic Effects

In cellular studies, this compound has exhibited cytotoxicity against leukemia HL-60 cells with an IC50 value of approximately 158.5 ± 12.5 μM . This suggests potential utility in cancer therapeutics.

The biological activity of Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo is believed to stem from its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways remain an area for further research but are critical for understanding its therapeutic potential .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Effects: A study reported that the compound inhibited bacterial growth effectively at varying concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Cytotoxicity Assessment: Another research highlighted the cytotoxic effects on cancer cell lines, providing insights into its possible application in oncology .
  • Mechanistic Insights: Investigations into its mechanism revealed that it may disrupt cellular processes by targeting specific enzymes involved in metabolic pathways .

Properties

CAS No.

617697-07-1

Molecular Formula

C30H22N2O3S2

Molecular Weight

522.6 g/mol

IUPAC Name

benzyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H22N2O3S2/c1-19-26(29(34)35-18-20-9-3-2-4-10-20)27(24-15-8-16-36-24)32-28(33)25(37-30(32)31-19)17-22-13-7-12-21-11-5-6-14-23(21)22/h2-17,27H,18H2,1H3/b25-17+

InChI Key

MSVPHPSJSCULFY-KOEQRZSOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

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